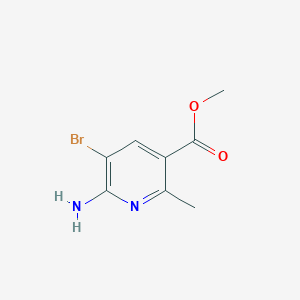

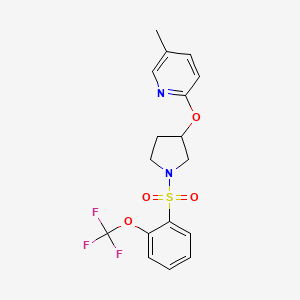

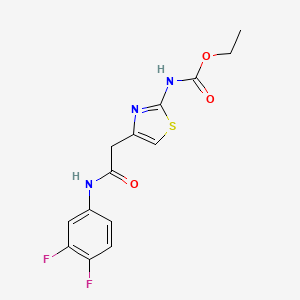

Methyl 6-amino-5-bromo-2-methylnicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 6-amino-5-bromo-2-methylnicotinate is a chemical compound used in scientific research . It exhibits intriguing properties and finds applications in various fields such as drug development, catalysis, and material synthesis.

Molecular Structure Analysis

The molecular formula of Methyl 6-amino-5-bromo-2-methylnicotinate is C8H9BrN2O2 . Its InChI code is 1S/C8H9BrN2O2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3,(H2,10,11) . This compound has a molecular weight of 245.08 .Physical And Chemical Properties Analysis

Methyl 6-amino-5-bromo-2-methylnicotinate is a solid at room temperature . It has a boiling point of 318.1±37.0 C at 760 mmHg . The compound should be stored at 4C and protected from light .科学的研究の応用

Electrocatalysis and Carboxylation

Electrocatalytic Carboxylation : Feng et al. (2010) explored an electrochemical method for the carboxylation of 2-amino-5-bromopyridine with CO2, leading to 6-aminonicotinic acid. This method avoids volatile and toxic solvents and catalysts, highlighting the compound's potential in sustainable chemical processes (Feng et al., 2010).

Electrosynthesis of 6-Aminonicotinic Acid : Gennaro et al. (2004) investigated the electrosynthesis of 6-aminonicotinic acid, a derivative of 2-amino-5-bromopyridine, demonstrating its feasibility under mild conditions (Gennaro et al., 2004).

Organic Synthesis and Chemical Reactions

Reaction with Potassium Amide : Stoyanovich et al. (1970) reported that the reaction of potassium amide with 5-bromo-2-amino-3-(4-methylaminobutyl)pyridine results in the formation of 2-aminonicotine, indicating the compound's role in complex organic synthesis (Stoyanovich et al., 1970).

Suzuki−Miyaura Coupling in Synthesis : Fray et al. (2010) optimized key steps in the synthesis of a Nav1.8 sodium channel modulator using 6-amino-5-bromo-2-picoline. This highlights the compound's importance in synthesizing biologically active molecules (Fray et al., 2010).

Safety and Hazards

Methyl 6-amino-5-bromo-2-methylnicotinate is labeled with the signal word “Warning” according to its Safety Data Sheet (SDS) . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal considerations .

特性

IUPAC Name |

methyl 6-amino-5-bromo-2-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDBFKVVLAGCHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1C(=O)OC)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-mesityl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2765438.png)

![N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2765447.png)

![N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765451.png)

![3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2765455.png)

![tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate](/img/structure/B2765461.png)